![molecular formula C29H29N3O6S2 B2705051 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 330677-00-4](/img/structure/B2705051.png)

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

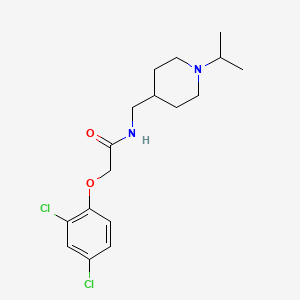

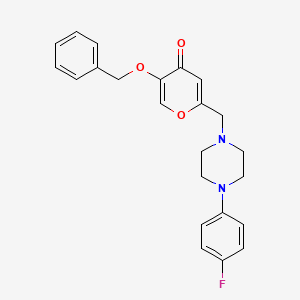

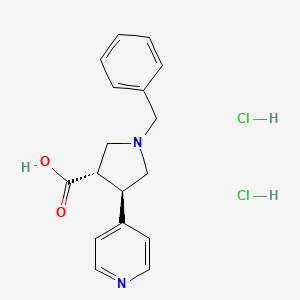

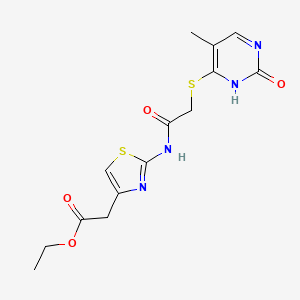

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C29H29N3O6S2 and its molecular weight is 579.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thiazole Derivatives as Antimicrobial Agents

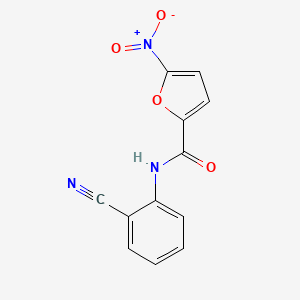

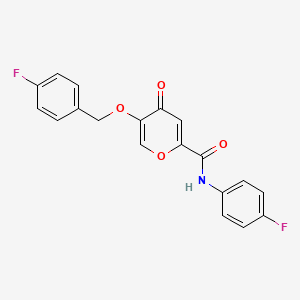

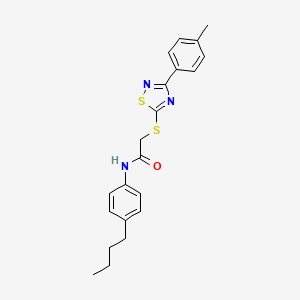

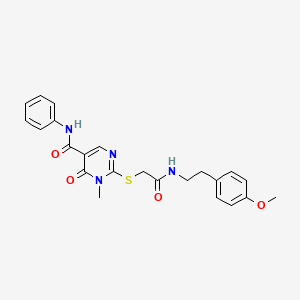

Thiazole derivatives have been synthesized and confirmed for their antimicrobial activity. Such compounds exhibit antimicrobial, anticancer, antidiabetic, diuretic, antidepressant, anticonvulsant, anti-HIV, anti-inflammatory, and anti-tubercular properties. The effectiveness of these derivatives often correlates with the substitution patterns on the phenyl ring, particularly with electron-donating groups like hydroxyl, amino, and methoxy groups, which enhance antimicrobial activity. Specifically, hydroxy and amino substituted derivatives show maximum antimicrobial activity, while electron-withdrawing moieties, such as nitro-substituted compounds, display very low activity (Chawla, 2016).

Anticancer Activity of Thiazole Derivatives

A series of substituted benzamides containing the thiazole moiety were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. These compounds, starting from different precursors such as 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, demonstrated moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than the reference drug etoposide. This indicates the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Applications in Nanofiltration Membrane Development

Novel sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection. This advancement in membrane technology suggests the utility of thiazole derivatives in improving water treatment processes, particularly in dye removal from aqueous solutions (Liu et al., 2012).

Selective Inhibition of Histone Deacetylase

A series of 5-aroylindolyl-substituted hydroxamic acids based on thiazole derivatives have been developed, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds not only reduce the level of phosphorylated tau proteins but also decrease their aggregation, showing potential as treatments for Alzheimer's disease. The neuroprotective activity and the ability to cross the blood-brain barrier after oral administration make these derivatives promising candidates for further investigation in neurodegenerative disease management (Lee et al., 2018).

Propriétés

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O6S2/c1-37-19-17-32(18-20-38-2)40(35,36)24-15-13-23(14-16-24)28(34)31-29-30-25(21-9-5-3-6-10-21)27(39-29)26(33)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJMAZISYMTRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)

![3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704970.png)

![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)

![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)

![[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride](/img/structure/B2704985.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)